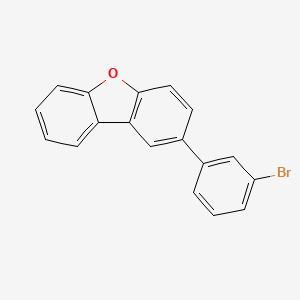

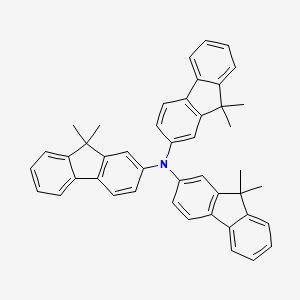

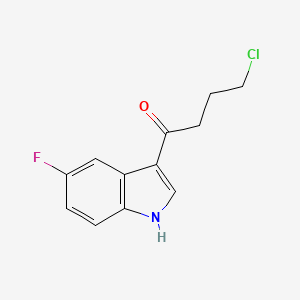

![molecular formula C8H8BrN3 B1508190 6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine CAS No. 910777-49-0](/img/structure/B1508190.png)

6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine

Vue d'ensemble

Description

“6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine” is an organic compound that belongs to the class of phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as “6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine”, has been achieved through various strategies including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis

The molecular structure of “6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine” can be represented by the SMILES notation:CC1=CC (=CN2C1=NC (=C2)N)Br . Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized using various methods, including the condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Physical And Chemical Properties Analysis

The compound “6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine” has a molecular weight of 226.08 . It is a solid at room temperature and should be stored at 4°C, protected from light .Applications De Recherche Scientifique

Antituberculosis Agent

Imidazo[1,2-a]pyridine analogues, such as 6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine, have been identified as potential antituberculosis agents. These compounds exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). The structure–activity relationship and mode-of-action of these analogues are critical in the development of new TB drugs .

Antimicrobial Properties

The antimicrobial activity of imidazo[1,2-a]pyridine derivatives has been explored, particularly against Staphylococcus aureus. Studies have shown that certain brominated imidazo[1,2-a]pyridine compounds can effectively inhibit the growth of this pathogenic bacterium at specific concentrations .

Organic Synthesis Intermediate

Compounds like 6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine serve as intermediates in organic chemical synthesis. Their unique structure makes them suitable for various synthetic applications, including the construction of complex molecules for pharmaceuticals and materials science .

Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been utilized as fluorescent probes for the in vitro and in vivo determination of mercury and iron ions. Their fluorescent properties allow for the sensitive detection of these metal ions, which is valuable in environmental monitoring and biological research .

Pharmaceutical Ingredients

The imidazo[1,2-a]pyridine moiety is present in the molecules of several active pharmaceutical ingredients. These include drugs like zolimidine (an antiulcer drug), zolpidem (used for treating insomnia), and saripidem (a sedative and anxiolytic drug). The brominated variant could potentially be used to develop new pharmaceuticals with improved efficacy .

Biological Activity Spectrum

Imidazo[1,2-a]pyridine derivatives are characterized by a broad spectrum of biological effects. They have been associated with antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activities. This wide range of biological activities makes them valuable for the development of new therapeutic agents .

Mécanisme D'action

While the specific mechanism of action for “6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine” is not mentioned in the search results, imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

The safety information for “6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine” includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305+P351+P338 . This indicates that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Orientations Futures

While specific future directions for “6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine” are not mentioned in the search results, there is ongoing research into the synthesis and applications of imidazo[1,2-a]pyridines . This includes exploring their antibacterial activity and potential use in medicinal chemistry .

Propriétés

IUPAC Name |

6-bromo-2-methylimidazo[1,2-a]pyridin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-5-3-12-4-6(9)2-7(10)8(12)11-5/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOVSVVWLOMLPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(C=C(C2=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40733103 | |

| Record name | 6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

910777-49-0 | |

| Record name | 6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

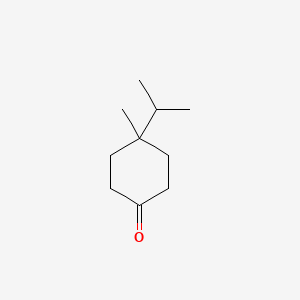

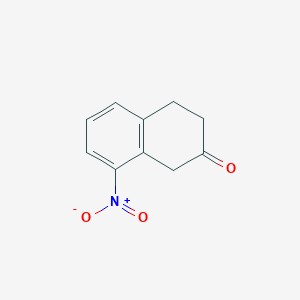

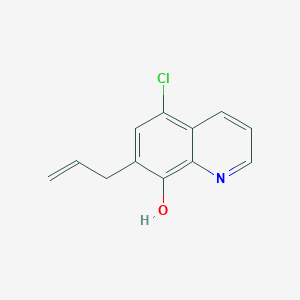

![5-Bromo-2-[(5-chloropyridin-3-yl)oxy]pyridine](/img/structure/B1508125.png)

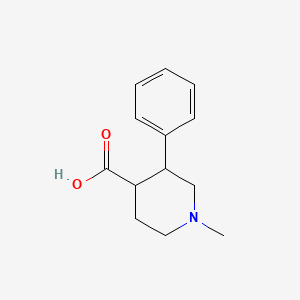

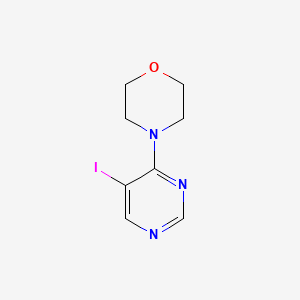

![9-(Naphthalen-2-YL)-10-[3-(naphthalen-2-YL)phenyl]anthracene](/img/structure/B1508156.png)

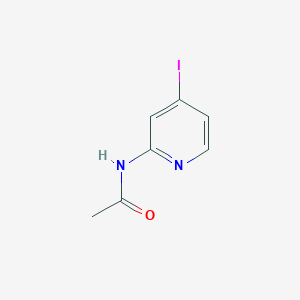

![Tert-butyl 2-[(4-piperidin-4-ylbenzoyl)amino]phenylcarbamate](/img/structure/B1508159.png)

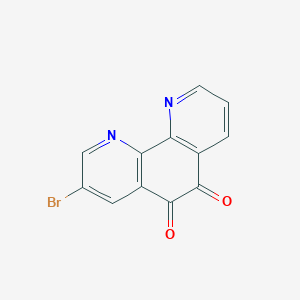

![1(2H)-Pyridinecarboxylic acid,4-(5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-3,6-dihydro-,1,1-dimethylethyl ester](/img/structure/B1508160.png)